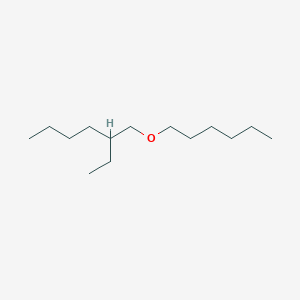

3-(Hexoxymethyl)heptane

Descripción

3-(Hexoxymethyl)heptane is a branched alkane derivative featuring a hexoxy (-OCH₂C₅H₁₁) group attached to a methyl-substituted heptane backbone. The hexoxymethyl group introduces both steric bulk and polarity, influencing physical properties like boiling point, solubility, and reactivity. This compound is likely synthesized via alkylation or etherification reactions, with purification methods involving chromatography using heptane-based eluents .

Propiedades

IUPAC Name |

3-(hexoxymethyl)heptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-4-7-9-10-12-15-13-14(6-3)11-8-5-2/h14H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHELFJAOGDOBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOCC(CC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

3-(Butoxymethyl)heptane (CAS 62625-25-6)

- Molecular Formula : C₁₂H₂₆O

- Molecular Weight : 186.33 g/mol

- Key Properties: A nonpolar solvent with applications in organic synthesis. Its shorter butoxy chain (-OCH₂C₃H₇) results in lower molecular weight and boiling point compared to the hexoxy derivative .

3-(Chloromethyl)heptane (CAS Not Provided)

- Molecular Formula : C₈H₁₇Cl

- Molecular Weight : 150.68 g/mol

- Key Properties : A reactive chlorinated compound used in pharmaceuticals and chemical synthesis. The electronegative chlorine substituent enables nucleophilic substitution reactions, contrasting with the ether-based reactivity of 3-(Hexoxymethyl)heptane .

3-Methylheptane (CAS 589-81-1)

- Molecular Formula : C₈H₁₈

- Molecular Weight : 114.23 g/mol

- Key Properties : A branched alkane with a single methyl group. Its lack of oxygen or halogen substituents results in lower polarity and higher volatility compared to 3-(Hexoxymethyl)heptane .

Physical and Chemical Properties

Table 1: Comparative Properties of Heptane Derivatives

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Reactivity Profile |

|---|---|---|---|---|

| 3-(Hexoxymethyl)heptane | ~214.35* | ~220–240* | Insoluble* | Ether cleavage, oxidation |

| 3-(Butoxymethyl)heptane | 186.33 | ~200–210* | Insoluble | Ether-specific reactions |

| 3-(Chloromethyl)heptane | 150.68 | 186–188 | Insoluble | Nucleophilic substitution |

| 3-Methylheptane | 114.23 | ~120–130* | Insoluble | Combustion, halogenation |

| n-Heptane | 100.20 | 98.4 | Insoluble | Low reactivity (alkane typical) |

*Estimated based on structural analogues .

Functional Group Impact

- Ether Group (Hexoxymethyl): Enhances polarity slightly compared to pure alkanes but remains water-insoluble. The long hexoxy chain increases lipophilicity, making it suitable as a solvent for nonpolar reactions .

- Chlorine vs. Hexoxy : Chlorine’s electronegativity (3-(Chloromethyl)heptane) enables faster substitution reactions, whereas the hexoxy group’s ether linkage may undergo acid-catalyzed cleavage .

- Branching Effects: Branched derivatives like 3-methylheptane exhibit higher octane ratings than linear alkanes (e.g., n-heptane) due to reduced knocking in combustion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.